

An In-Depth Technical Guide to N-phenylglycine-glycidyl methacrylate (NPG-GMA)

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Compound of Interest

Compound Name: *Cervident*

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Executive Summary

N-phenylglycine-glycidyl methacrylate (NPG-GMA) is a bifunctional adhesion-promoting monomer primarily known for its application in dental composites and adhesives. It is synthesized through the reaction of N-phenylglycine (NPG) and glycidyl methacrylate (GMA). The resulting molecule possesses a carboxyl group from NPG, which can chelate with calcium on tooth surfaces (hydroxyapatite), and a methacrylate group from GMA, which copolymerizes with other resin monomers during curing. This dual functionality provides a durable chemical bridge between the mineralized tooth tissue and the polymeric restorative material. While its predominant use is in dentistry, the unique chemical architecture of NPG-GMA—featuring carboxylic acid, hydroxyl, and polymerizable methacrylate groups—presents significant potential for the development of advanced functional polymers for biomedical applications, including targeted drug delivery systems. This document provides a comprehensive overview of the NPG-GMA structure, its physicochemical properties, synthesis protocols, and mechanisms of action, with a forward-looking perspective on its potential in drug development.

Chemical Structure and Properties

NPG-GMA, chemically named N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine, is the adduct formed from the ring-opening reaction of the epoxide in glycidyl methacrylate by the secondary amine of N-phenylglycine.

Chemical Formula: $C_{15}H_{19}NO_5$

Molecular Weight: 293.32 g/mol

The structure combines the key functional moieties of its precursors, which are detailed below.

Physicochemical Data of NPG-GMA and its Precursors

The properties of NPG-GMA are derived from its constituent molecules, N-phenylglycine and glycidyl methacrylate. The quantitative data for these compounds are summarized in the table below.

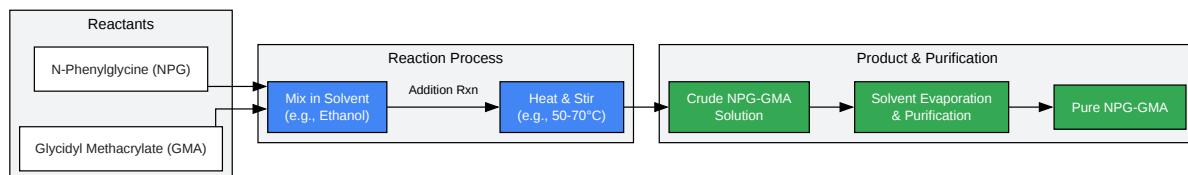
Property	N-phenylglycine (NPG)	Glycidyl Methacrylate (GMA)	N-phenylglycine-glycidyl methacrylate (NPG-GMA)
Synonyms	Anilinoacetic acid	2,3-Epoxypropyl methacrylate	N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine
CAS Number	103-01-5[1]	106-91-2[2]	4896-81-5[3]
Molecular Formula	$C_8H_9NO_2$ [1][4]	$C_7H_{10}O_3$ [2][5]	$C_{15}H_{19}NO_5$
Molar Mass (g/mol)	151.17[4]	142.15[2][5]	293.32 (Calculated)
Appearance	White solid[4]	Colorless liquid[2]	Expected to be a viscous liquid or solid
Melting Point (°C)	127 - 128[4]	-52[5]	Not available
Boiling Point (°C)	Not available	189[2][5]	Not available
Density (g/cm ³)	Not available	1.075 (at 20°C)[5]	Not available
Solubility	Soluble in hot water	Slightly miscible with water (0.5-1.0 g/100 mL)[5]; Soluble in most organic solvents[5]	Expected to be soluble in organic solvents like ethanol

Synthesis and Characterization

The synthesis of NPG-GMA involves a straightforward addition reaction. The quality and purity of the final product depend on the synthesis protocols for the precursors and the adduct itself.

Synthesis of NPG-GMA Adduct

The formation of NPG-GMA is achieved by the nucleophilic attack of the secondary amine in N-phenylglycine on the epoxide ring of glycidyl methacrylate. This reaction is typically carried out in a suitable solvent and may be catalyzed.



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Caption: Workflow for the synthesis of the NPG-GMA adduct.

Experimental Protocols

Detailed methodologies for the synthesis of precursors and the characterization of the final NPG-GMA product are critical for reproducible research.

Synthesis of N-Phenylglycine (from Chloroacetic Acid)

This protocol is based on the reaction between chloroacetic acid and aniline.

- Neutralization: In a reaction vessel, dissolve 19 g of chloroacetic acid in 100 mL of 2 N sodium hydroxide solution in the cold to exactly neutralize the acid.
- Addition of Aniline: Add 18.6 g of aniline to the neutralized solution.

- Reflux: Boil the mixture under reflux for a short period until the aniline has fully reacted and dissolved.
- Crystallization: Cool the solution. The N-phenylglycine product will separate as an oil, which should crystallize upon rubbing with a glass rod.
- Isolation: Cool the crystalline mixture on ice, collect the solid product by vacuum filtration, and wash with a small amount of ice-cold water.
- Drying: Dry the product. The expected yield is 22-24 g.

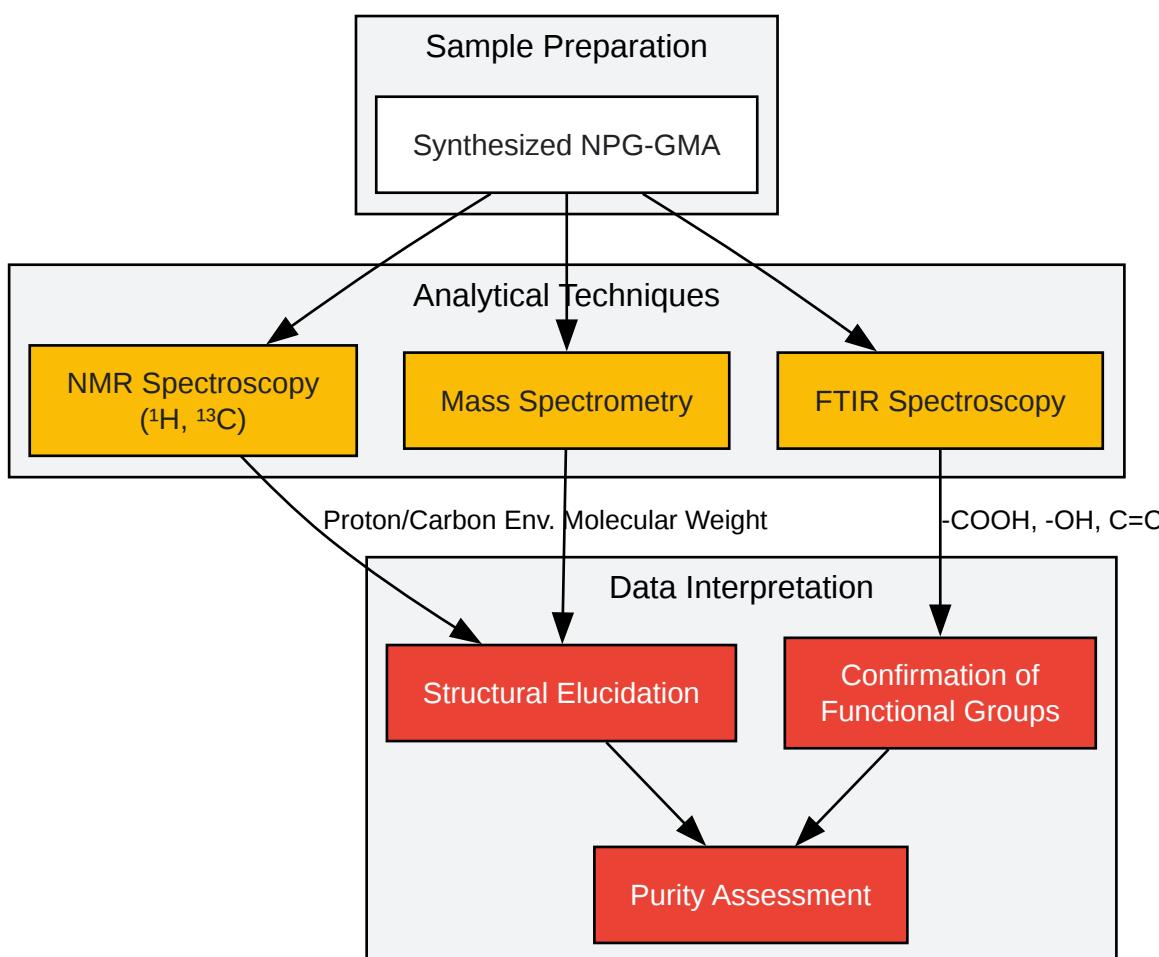
Synthesis of Glycidyl Methacrylate (from Epichlorohydrin)

This protocol is one of several available methods for synthesizing GMA.[\[6\]](#)[\[7\]](#)

- Reactant Charging: To a three-necked flask equipped with a stirrer, add 86 g (1 mol) of methyl methacrylate, 97.2 g (1.05 mol) of epichlorohydrin, 0.3 g of hydroquinone methyl ether (stabilizer), and 0.5 g of benzyltriethylammonium chloride (catalyst).
- Reaction: Heat the mixture to 50°C and stir. Monitor the reaction progress using gas chromatography. The reaction is typically complete after 10 hours.
- Saponification/Ring Closure: Cool the mixture to 40°C. Slowly add 100 g (0.8 mol) of 32% sodium hydroxide solution over 1 hour.
- Heating: After the addition is complete, raise the temperature to 50°C and maintain it for 1 hour to ensure complete reaction.
- Purification: The crude product is then purified, typically by vacuum distillation, to yield pure glycidyl methacrylate.

Characterization of NPG-GMA

A multi-technique approach is required to confirm the structure and purity of the synthesized NPG-GMA.



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Caption: Experimental workflow for the characterization of NPG-GMA.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the molecular structure. Specific peaks corresponding to the phenyl, glycine, and methacrylate moieties, along with the newly formed hydroxyl group and modified propyl linker, would be expected. Advanced techniques like ¹³C cross-polarization-magic angle spinning can be used to study its interactions with surfaces like dentin.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of NPG-GMA should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the secondary alcohol O-H stretch, the ester C=O stretch, and the methacrylate C=C double bond. This technique is also effective in observing the chelation reaction with calcium, evidenced by changes in the carboxylate peaks.^[8]

- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the NPG-GMA adduct (293.32 g/mol) and to analyze its fragmentation pattern, further corroborating the proposed structure.

Mechanism of Action and Applications

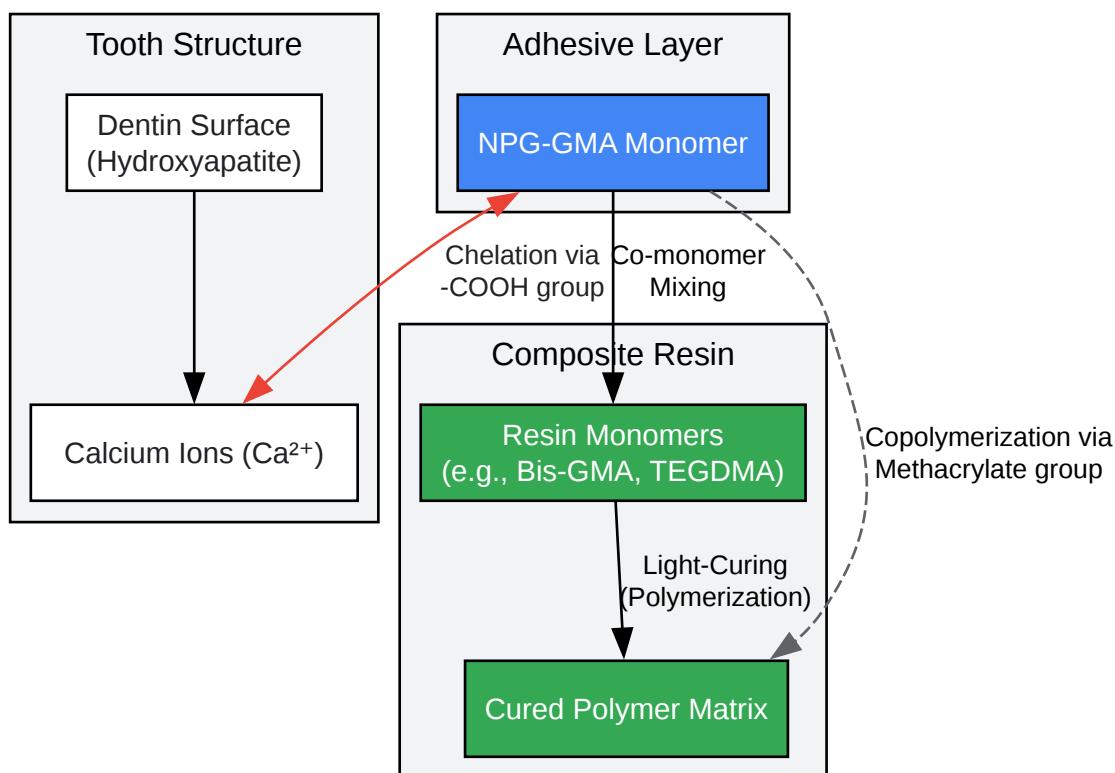
Primary Application: Dental Adhesives

NPG-GMA was a foundational component in early generations of dentin bonding agents.^[9] Its primary role is to act as a "coupling agent," chemically bridging the hydrophilic, mineralized dentin surface with the hydrophobic, polymer-based restorative composite resin. It achieves this by forming a chemical bond with calcium in the hydroxyapatite of the tooth.^{[8][9]}

Mechanism of Dentin Bonding

The adhesion mechanism is a two-part process involving both functional ends of the NPG-GMA molecule.

- Chelation to Dentin: The carboxylic acid group of the N-phenylglycine portion of the molecule chelates with calcium ions present on the surface of the hydroxyapatite in dentin. This forms a strong, stable ionic bond.
- Copolymerization with Resin: The methacrylate group on the other end of the molecule is a reactive vinyl monomer. During the light-curing process of a dental restoration, this group participates in the free-radical polymerization reaction, becoming covalently incorporated into the cross-linked polymer matrix of the bulk composite resin.



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Caption: Bonding mechanism of NPG-GMA in dental restorations.

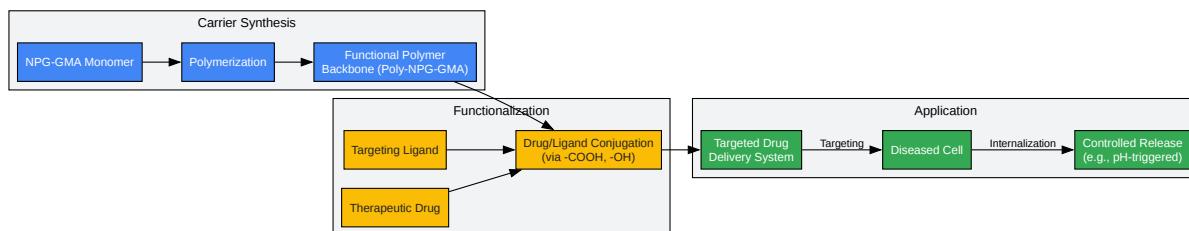
Potential Applications in Drug Delivery

The multifunctional nature of NPG-GMA makes it an intriguing candidate for creating sophisticated drug delivery systems (DDS). While not a primary application to date, its structure can be leveraged to design functional polymers. For instance, polymers or nanoparticles synthesized from NPG-GMA would inherently possess pendant carboxylic acid and hydroxyl groups.

- pH-Responsive Drug Release:** The carboxylic acid groups can be used to create pH-sensitive hydrogels or nanoparticles. In acidic environments (like tumors or endosomes), changes in protonation could trigger swelling or disassembly of the carrier, leading to drug release.
- Bioconjugation:** The carboxylic acid and hydroxyl groups serve as handles for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic molecules (drugs, proteins) using

well-established chemistries like carbodiimide (EDC) coupling.[10]

- **Hydrophilic Scaffolds:** The presence of polar groups can enhance the water solubility and biocompatibility of polymer-drug conjugates, improving their pharmacokinetic profiles.[10]



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